molecular formula C27H48O7 B14356315 5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol CAS No. 93368-85-5

5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol

Cat. No.: B14356315
CAS No.: 93368-85-5
M. Wt: 484.7 g/mol
InChI Key: OUIDDJQSHXRSHT-SCSYQTAYSA-N
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Description

5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol: is a complex polyhydroxylated steroid. This compound is derived from cholestane, a saturated hydrocarbon that forms the backbone of many steroids. The multiple hydroxyl groups attached to the cholestane structure make it a highly functionalized molecule, which can be of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol typically involves multiple steps of hydroxylation and protection-deprotection strategies. The starting material is often cholestane or a closely related derivative. Key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.

    Protection-Deprotection: Protecting groups like tert-butyldimethylsilyl (TBDMS) or methoxymethyl (MOM) ethers are used to protect hydroxyl groups during intermediate steps and are later removed under acidic or basic conditions.

    Oxidation and Reduction: Selective oxidation and reduction reactions are employed to achieve the desired stereochemistry at each hydroxylated position.

Industrial Production Methods

Industrial production of such a complex molecule is challenging and often not feasible on a large scale due to the intricate synthetic routes and the need for precise control over reaction conditions. advancements in biotechnological methods, such as enzyme-catalyzed reactions, may offer more efficient and scalable production routes in the future.

Chemical Reactions Analysis

Types of Reactions

5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or tosyl chloride (TsCl) for tosylation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: SOCl2, TsCl

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these functional groups back to hydroxyls.

Scientific Research Applications

5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of polyhydroxylated steroids and to develop new synthetic methodologies.

    Biology: Investigated for its role in cellular processes and as a potential biomarker for certain diseases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol is unique due to its high degree of hydroxylation and specific stereochemistry, which can result in distinct biological activities and reactivity compared to other similar compounds.

Properties

CAS No.

93368-85-5

Molecular Formula

C27H48O7

Molecular Weight

484.7 g/mol

IUPAC Name

(3S,5R,6R,7S,8R,9S,10R,13R,14S,15R,16R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,7,15,16-hexol

InChI

InChI=1S/C27H48O7/c1-14(13-28)6-5-7-15(2)19-22(31)23(32)20-18-17(9-10-25(19,20)3)26(4)11-8-16(29)12-27(26,34)24(33)21(18)30/h14-24,28-34H,5-13H2,1-4H3/t14?,15-,16+,17+,18-,19+,20-,21+,22-,23-,24-,25-,26-,27+/m1/s1

InChI Key

OUIDDJQSHXRSHT-SCSYQTAYSA-N

Isomeric SMILES

C[C@H](CCCC(C)CO)[C@H]1[C@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)O)C)O)O

Canonical SMILES

CC(CCCC(C)C1C(C(C2C1(CCC3C2C(C(C4(C3(CCC(C4)O)C)O)O)O)C)O)O)CO

Origin of Product

United States

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